

# Application Notes and Protocols for Mycotoxin Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the most common and effective sample preparation techniques used in mycotoxin analysis. Proper sample preparation is a critical step to ensure accurate and reliable quantification of mycotoxins in various matrices by removing interfering components and concentrating the analytes of interest.

## Introduction to Sample Preparation Techniques

The choice of a sample preparation method for mycotoxin analysis depends on several factors, including the type of mycotoxin, the complexity of the food or feed matrix, the required limit of detection, and the analytical instrument to be used. The ultimate goal is to obtain a clean extract with a concentrated amount of the target mycotoxins, free from matrix components that can interfere with the analysis.[1][2] This document details four widely used techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Immunoaffinity Chromatography (IAC).

## Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile and widely used technique for the purification and concentration of mycotoxins from complex sample extracts.[2][3] It relies on the partitioning of analytes between a solid stationary phase and a liquid mobile phase. The choice of the solid



phase material is crucial for achieving selective extraction. Common sorbents include C18 for nonpolar mycotoxins and specialized materials for specific mycotoxin groups.[2]

## **Application Note:**

SPE is highly effective for cleaning up extracts from a wide variety of food matrices, including cereals, nuts, and beverages. It offers good recovery and precision, and the availability of various sorbents allows for method optimization for specific mycotoxins. While traditional SPE can be multi-stepped, newer formats like dispersive SPE (dSPE) and magnetic SPE (mSPE) offer faster and more convenient alternatives.

## Experimental Protocol: SPE for Mycotoxin Analysis in Cereals

This protocol provides a general procedure for the extraction and cleanup of mycotoxins from cereal samples using a C18 SPE cartridge.

#### Materials:

- Homogenized cereal sample
- Extraction solvent: Acetonitrile/water (80:20, v/v)
- C18 SPE cartridges (e.g., 500 mg, 6 mL)
- Wash solvent: Water
- Elution solvent: Acetonitrile
- Nitrogen evaporator
- Reconstitution solvent: Methanol/water (50:50, v/v)
- Vortex mixer
- Centrifuge

#### Procedure:



- Extraction:
  - 1. Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.
  - 2. Add 20 mL of the extraction solvent (acetonitrile/water, 80:20).
  - 3. Vortex vigorously for 2 minutes to ensure thorough mixing.
  - 4. Centrifuge at 4000 rpm for 10 minutes.
  - 5. Carefully collect the supernatant.
- SPE Cleanup:
  - 1. Conditioning: Pass 5 mL of acetonitrile through the C18 SPE cartridge.
  - Equilibration: Pass 5 mL of water through the cartridge. Do not allow the cartridge to dry out.
  - 3. Loading: Load 5 mL of the supernatant (from step 1.5) onto the conditioned cartridge.
  - 4. Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
  - 5. Elution: Elute the mycotoxins with 5 mL of acetonitrile.
- Concentration and Reconstitution:
  - 1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - 2. Reconstitute the residue in 1 mL of the reconstitution solvent (methanol/water, 50:50).
  - 3. Vortex for 30 seconds to dissolve the residue.
  - 4. The sample is now ready for analysis (e.g., by LC-MS/MS).

## **Performance Data: Solid-Phase Extraction**

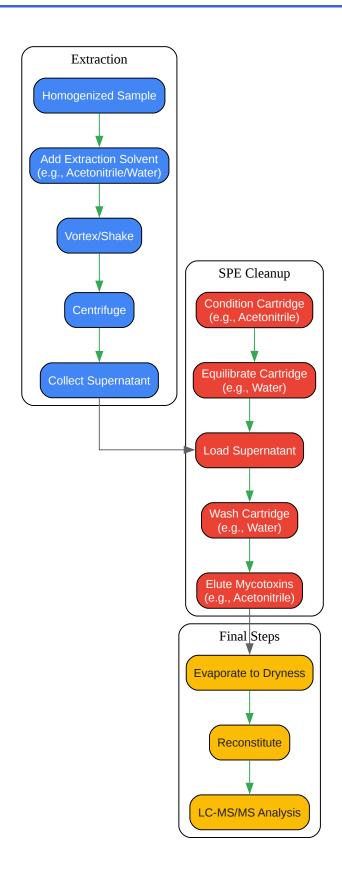


Mycotoxin	Matrix	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)
Aflatoxins (B1, B2, G1, G2)	Nuts	89.5 - 96.5	-	-
Deoxynivalenol (DON)	Wheat	86 - 97	-	-
Zearalenone (ZEN)	Maize	79 - 92	-	-
Ochratoxin A (OTA)	Wine	80 - 88	-	-
T-2 and HT-2 Toxins	Cereal Products	78.6 - 98.6	-	-

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the analytical instrument used.

## **Experimental Workflow: Solid-Phase Extraction (SPE)**





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Caption: Workflow for mycotoxin analysis using Solid-Phase Extraction.



## **Liquid-Liquid Extraction (LLE)**

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of mycotoxins in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is a relatively simple and cost-effective method for the initial extraction of mycotoxins from liquid samples or sample extracts.

### **Application Note:**

LLE is often used for the extraction of mycotoxins from liquid matrices like milk, beer, and wine, as well as for the initial extraction from solid samples after homogenization in a suitable solvent. While effective, LLE can be labor-intensive, time-consuming, and may result in the co-extraction of interfering substances. Modern variations of LLE, such as dispersive liquid-liquid microextraction (DLLME), have been developed to improve efficiency and reduce solvent consumption.

## **Experimental Protocol: LLE for Aflatoxins in Nuts**

This protocol describes a method for the extraction of aflatoxins from nut samples using LLE.

#### Materials:

- Homogenized nut sample (e.g., peanuts, pistachios)
- Extraction solvent: Methanol/water (80:20, v/v)
- Defatting solvent: n-Hexane
- Extraction solvent 2: Chloroform
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate
- Blender or homogenizer
- Separatory funnel
- Filter paper



Rotary evaporator

#### Procedure:

- Extraction:
  - 1. Weigh 25 g of the homogenized nut sample into a blender jar.
  - 2. Add 125 mL of the extraction solvent (methanol/water, 80:20) and 50 mL of n-hexane.
  - 3. Blend at high speed for 3 minutes.
  - 4. Filter the mixture through filter paper.
- Liquid-Liquid Partitioning:
  - 1. Transfer the filtrate to a separatory funnel.
  - 2. Allow the layers to separate. The upper hexane layer contains lipids, and the lower aqueous methanol layer contains the aflatoxins.
  - 3. Drain the lower aqueous methanol layer into a clean beaker.
  - 4. To the aqueous methanol extract, add 25 mL of chloroform and 2 g of NaCl.
  - 5. Shake the separatory funnel vigorously for 1 minute.
  - 6. Allow the layers to separate. The aflatoxins will partition into the lower chloroform layer.
  - 7. Drain the lower chloroform layer through a funnel containing anhydrous sodium sulfate to remove residual water.
- Concentration:
  - 1. Collect the dried chloroform extract.
  - 2. Evaporate the chloroform to near dryness using a rotary evaporator at a temperature not exceeding 50°C.



3. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

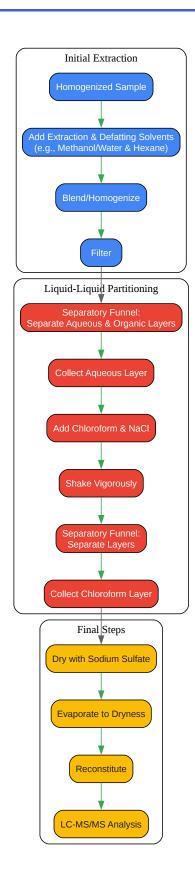
**Performance Data: Liquid-Liquid Extraction** 

Mycotoxin	Matrix	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)
Aflatoxins (B1, B2, G1, G2)	Nuts	77 - 93	-	0.5 - 4.0
Ochratoxin A (OTA)	Breast Milk	-	-	-
Patulin (PAT)	Apple Juice	-	-	-

Note: Performance data for LLE can be more variable than other techniques and is highly dependent on the specific protocol and matrix.

**Experimental Workflow: Liquid-Liquid Extraction (LLE)** 





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Caption: Workflow for mycotoxin analysis using Liquid-Liquid Extraction.



# QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become increasingly popular for multi-mycotoxin analysis in a wide range of food and feed matrices. It involves a simple two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.

## **Application Note:**

QuEChERS is highly advantageous for its speed, ease of use, low solvent consumption, and its ability to simultaneously extract a broad range of mycotoxins with varying polarities. It is particularly well-suited for high-throughput laboratories. The d-SPE cleanup step effectively removes many matrix interferences, leading to cleaner extracts and improved analytical performance.

## Experimental Protocol: QuEChERS for Multi-Mycotoxin Analysis in Grain

This protocol outlines a general QuEChERS procedure for the analysis of multiple mycotoxins in grain samples.

#### Materials:

- Homogenized grain sample
- Water
- Extraction solvent: Acetonitrile with 1% formic acid
- QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)
- d-SPE cleanup tube (e.g., containing magnesium sulfate, PSA, and C18)
- Vortex mixer
- Centrifuge



#### Procedure:

- Extraction and Partitioning:
  - 1. Weigh 5 g of the homogenized grain sample into a 50 mL centrifuge tube.
  - 2. Add 10 mL of water and vortex for 30 seconds to hydrate the sample.
  - 3. Add 10 mL of the extraction solvent (acetonitrile with 1% formic acid).
  - 4. Add the QuEChERS salt packet.
  - 5. Immediately cap the tube and shake vigorously for 1 minute.
  - 6. Centrifuge at 4000 rpm for 5 minutes.
- Dispersive SPE (d-SPE) Cleanup:
  - 1. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube.
  - 2. Vortex for 30 seconds.
  - 3. Centrifuge at 10,000 rpm for 5 minutes.
- Final Preparation:
  - 1. Take an aliquot of the cleaned supernatant.
  - 2. The sample may be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent if further concentration is needed.

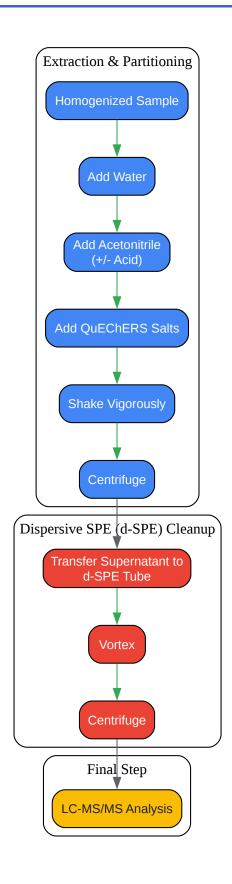
## Performance Data: QuEChERS



Mycotoxin	Matrix	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)
Aflatoxins, OTA, ZEN, DON, FBs, T-2, HT-2	Feed	55 - 100	-	-
10 Mycotoxins	Maize and Sorghum	80.77 - 109.83	0.16 - 26.78	0.53 - 89.28
14 Mycotoxins	Peaches	84.6 - 117.6	-	2 - 5
Aflatoxins, OTA, ZEA, T-2, HT-2	Pistachio Nuts	-	-	-

## **Experimental Workflow: QuEChERS**





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Caption: Workflow for mycotoxin analysis using the QuEChERS method.



## **Immunoaffinity Chromatography (IAC)**

Immunoaffinity Chromatography (IAC) is a highly selective sample cleanup technique that utilizes the specific binding between an antibody and its target mycotoxin (antigen). The antibodies are immobilized on a solid support within a column.

### **Application Note:**

IAC offers excellent cleanup and concentration of mycotoxins, resulting in very clean extracts and high sensitivity. It is particularly useful for complex matrices and for trace-level analysis. Single-mycotoxin and multi-mycotoxin IAC columns are commercially available. A potential limitation is that the specificity of the antibody may lead to the underestimation of structurally related mycotoxins if they are not recognized.

## **Experimental Protocol: IAC for Aflatoxin M1 in Milk**

This protocol describes the use of an immunoaffinity column for the cleanup of aflatoxin M1 from milk samples.

#### Materials:

- Milk sample
- Phosphate-buffered saline (PBS)
- Aflatoxin M1 immunoaffinity column
- Wash solvent: Water
- Elution solvent: Methanol
- Syringe or vacuum manifold

#### Procedure:

- Sample Preparation:
  - 1. Warm the milk sample to 37°C.



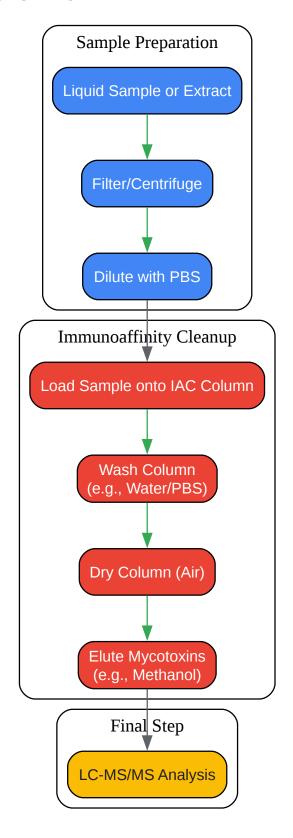
- 2. Centrifuge the milk sample at 2000 g for 15 minutes to separate the cream layer.
- 3. Carefully remove the upper cream layer.
- 4. Filter the skimmed milk through filter paper.
- Immunoaffinity Column Cleanup:
  - 1. Allow the immunoaffinity column to reach room temperature.
  - 2. Pass the filtered skimmed milk through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min). The aflatoxin M1 will bind to the antibodies in the column.
  - 3. Wash the column with 10 mL of water to remove unbound matrix components.
  - 4. Dry the column by passing air through it for 10-15 seconds.
- Elution:
  - 1. Slowly pass 1.5 mL of methanol through the column to elute the aflatoxin M1.
  - 2. Collect the eluate in a clean vial.
  - 3. The eluate can be directly analyzed or further concentrated if necessary.

Performance Data: Immunoaffinity Chromatography

Mycotoxin	Matrix	Recovery (%)	LOD (µg/kg)	LOQ (µg/kg)
Aflatoxin M1	Milk	>80	0.005	-
Aflatoxin M1	Dairy Products	81.2 - 97.1	-	-
Aflatoxins & Ochratoxin A	Cannabis	64 - 99	-	-
12 Mycotoxins	Cereals, Baby Food, Spices, Animal Feed	72 - 138	-	0.018 - 75
6 Mycotoxins	Feed	84.2 - 117.1	0.075 - 1.5	0.5 - 5



## **Experimental Workflow: Immunoaffinity Chromatography (IAC)**





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Caption: Workflow for mycotoxin analysis using Immunoaffinity Chromatography.

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- To cite this document: BenchChem. [Application Notes and Protocols for Mycotoxin Analysis Sample Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242729#sample-preparation-techniques-for-mycotoxin-analysis]

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